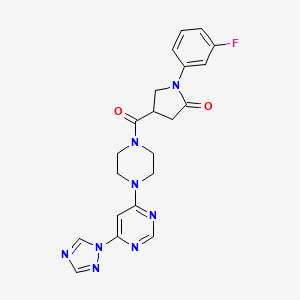
4-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H21FN8O2 and its molecular weight is 436.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N8O3 with a molecular weight of 442.5 g/mol . The structure features a triazole ring, a pyrimidine moiety, and a piperazine group, which are known to contribute to various pharmacological activities.
Similar compounds containing triazole and pyrimidine rings have demonstrated significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as inhibitors of cytochrome P450 enzymes, which are crucial in various metabolic pathways including those involved in drug metabolism and synthesis of sterols .
- Induction of Apoptosis : Studies have shown that some derivatives can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins such as caspases while downregulating anti-apoptotic proteins like Bcl-2 .
Anticancer Activity
Research indicates that compounds structurally related to This compound exhibit potent anticancer properties:
- Cell Line Studies : In vitro studies have shown that related compounds exhibit IC50 values ranging from 15.6 to 23.9 µM against various cancer cell lines, suggesting significant cytotoxic effects .
- Mechanisms of Action : These compounds have been reported to inhibit key signaling pathways involved in cancer cell proliferation, such as the EGFR pathway. For example, certain derivatives demonstrated IC50 values against EGFR of approximately 72 nM , indicating strong inhibitory effects .
Antimicrobial Activity
The triazole moiety is well-known for its antimicrobial properties:
- Broad-Spectrum Activity : Compounds similar to this one have shown effectiveness against a range of pathogens including bacteria and fungi. For instance, they inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
Study 1: Antitumor Efficacy
A recent study evaluated the antiproliferative effects of triazole-containing compounds on human cancer cell lines. The results indicated that several derivatives activated caspase pathways leading to increased apoptosis in cancer cells. Notably, compounds were found to be more effective than standard treatments like erlotinib .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15.6 | EGFR Inhibition |
| Compound B | 22.0 | Apoptosis Induction |
| Compound C | 23.9 | Caspase Activation |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of triazole derivatives against common pathogens. The results showed significant inhibition zones compared to control groups.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| E. coli | 15 |
| Candida albicans | 20 |
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN8O2/c22-16-2-1-3-17(9-16)29-11-15(8-20(29)31)21(32)28-6-4-27(5-7-28)18-10-19(25-13-24-18)30-14-23-12-26-30/h1-3,9-10,12-15H,4-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKNMJBZGQKRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














